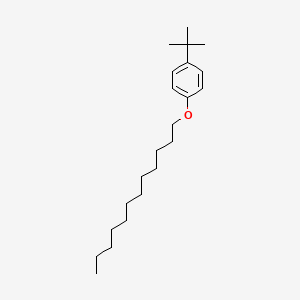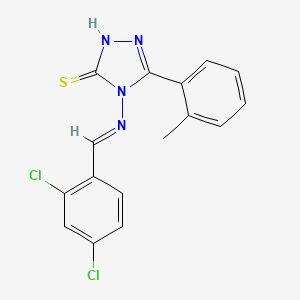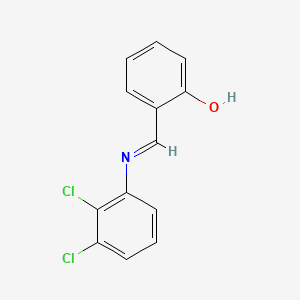
7-Ethyl-2-methylnonane-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-2-methylnonane-4,6-diol is an organic compound with the molecular formula C₁₂H₂₆O₂ and a molecular weight of 202.334 g/mol . It is a diol, meaning it contains two hydroxyl (-OH) groups, which are located at the 4th and 6th positions of the nonane chain. This compound is characterized by its relatively high boiling point of 278.9°C at 760 mmHg and a density of 0.906 g/cm³ .
Preparation Methods
The synthesis of 7-Ethyl-2-methylnonane-4,6-diol can be achieved through various synthetic routes. One common method involves the alkylation of a suitable precursor, followed by the introduction of hydroxyl groups at the desired positions. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct placement of the functional groups. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
7-Ethyl-2-methylnonane-4,6-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
7-Ethyl-2-methylnonane-4,6-diol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of diols with biological systems.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethyl-2-methylnonane-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, as they can form hydrogen bonds with the target molecules. This interaction can lead to changes in the activity or function of the target, resulting in various biological effects .
Comparison with Similar Compounds
7-Ethyl-2-methylnonane-4,6-diol can be compared with other similar diols, such as:
1,2-Ethanediol (Ethylene glycol): A simple diol with two hydroxyl groups on adjacent carbon atoms.
1,2-Propanediol (Propylene glycol): Another simple diol with hydroxyl groups on adjacent carbon atoms.
Properties
CAS No. |
92671-72-2 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
7-ethyl-2-methylnonane-4,6-diol |
InChI |
InChI=1S/C12H26O2/c1-5-10(6-2)12(14)8-11(13)7-9(3)4/h9-14H,5-8H2,1-4H3 |
InChI Key |
MPURTQWGOYOLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC(CC(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)



![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965481.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965484.png)
![N-[4-(diethylamino)phenyl]methanesulfonamide](/img/structure/B11965485.png)

![4-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11965496.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965497.png)

![N'-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11965509.png)

